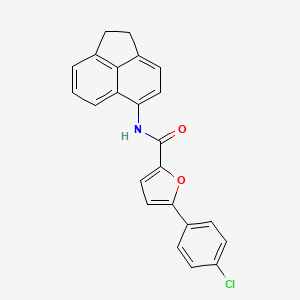![molecular formula C29H21Cl2NO2 B11685851 (3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11685851.png)
(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,5-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona es una molécula orgánica compleja que presenta una amplia gama de grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación del anillo de furano, seguido de la introducción del grupo diclorofenilo. Los pasos subsiguientes incluyen la formación del anillo de pirrolidona y la unión de los grupos dimetilfenil y fenil. El paso final es la formación del puente metilideno, que se logra mediante una reacción de condensación bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede incluir el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se somete a varias reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar furanonas.
Reducción: El grupo carbonilo en el anillo de pirrolidona se puede reducir para formar alcoholes.
Sustitución: El grupo diclorofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como las aminas y los tioles se emplean en condiciones básicas.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen furanonas, alcoholes y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como molécula bioactiva. Sus características estructurales sugieren que puede interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se investiga por sus posibles propiedades terapéuticas. Su capacidad para sufrir varias reacciones químicas lo convierte en un prometedor compuesto líder para el desarrollo de nuevos productos farmacéuticos.
Industria
En la industria, el compuesto se utiliza en la producción de productos químicos y materiales especiales. Su estructura única permite la creación de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona involucra su interacción con objetivos moleculares como enzimas y receptores. Los grupos funcionales del compuesto le permiten formar enlaces de hidrógeno, interacciones hidrofóbicas y enlaces covalentes con estos objetivos, modulando su actividad y dando lugar a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se puede comparar con otros compuestos que tienen características estructurales similares, como:
- (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-tiona
- (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-imina
Singularidad
La singularidad de (3E)-3-{[5-(3,4-diclorofenil)furan-2-il]metilideno}-1-(2,5-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona radica en su combinación de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C29H21Cl2NO2 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
(3E)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-(2,5-dimethylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C29H21Cl2NO2/c1-18-8-9-19(2)26(14-18)32-27(20-6-4-3-5-7-20)17-22(29(32)33)15-23-11-13-28(34-23)21-10-12-24(30)25(31)16-21/h3-17H,1-2H3/b22-15+ |
Clave InChI |
LGPSRYGMHBKHRA-PXLXIMEGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)N2C(=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C2=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2C(=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C2=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-naphtho[1,2-d]imidazol-2-ylmethyl 4-nitrobenzoate](/img/structure/B11685773.png)

![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B11685799.png)
![(3Z)-1-acetyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11685806.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-methylphenyl)-4-oxobutanamide](/img/structure/B11685812.png)

![4-[4-(Benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11685819.png)
![2-(2,3-dimethylphenoxy)-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11685822.png)
![2-[4-(3-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11685829.png)
![(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11685834.png)

![methyl 4-[(3E)-3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11685862.png)
![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11685865.png)
![Ethyl 2-[5-(3-nitrophenyl)furan-2-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11685868.png)
